Methyl 4-octyloxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

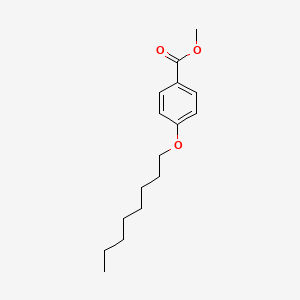

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-octoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-2/h9-12H,3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVLYBQFVTYGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371702 | |

| Record name | Methyl 4-octyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62435-37-4 | |

| Record name | Methyl 4-(octyloxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62435-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-octyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(octyloxy)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-octyloxybenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthesis of Methyl 4-octyloxybenzoate

Introduction

This compound, with the CAS Registry Number 62435-37-4, is an organic compound that belongs to the family of benzoate esters.[1] Its molecular structure is characterized by a central benzene ring substituted at the para positions (1 and 4) with a methyl ester group (-COOCH₃) and an octyloxy group (-O(CH₂)₇CH₃). This bifunctional architecture, combining a rigid aromatic core with a flexible aliphatic chain, makes it a molecule of significant interest in materials science, particularly as a precursor for liquid crystals, and as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and handling protocols, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

The fundamental properties of this compound are dictated by its molecular structure. The ester and ether functionalities, along with the aromatic ring and the long alkyl chain, contribute to its distinct physical and chemical characteristics.

Core Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₄O₃ | [1] |

| Molecular Weight | 264.36 g/mol | [1] |

| CAS Number | 62435-37-4 | [1] |

| IUPAC Name | methyl 4-(octyloxy)benzoate | [1] |

| Appearance | White to off-white crystalline solid or powder | Inferred from similar compounds |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform | [2] |

Structural Visualization

The arrangement of the functional groups is key to the molecule's properties.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved through a two-step process starting from 4-hydroxybenzoic acid. This approach allows for the selective modification of the carboxylic acid and hydroxyl groups.

-

Esterification of 4-Hydroxybenzoic Acid : The first step involves the conversion of the carboxylic acid group of 4-hydroxybenzoic acid into a methyl ester. This is typically accomplished via Fischer esterification.[3] The reaction involves heating 4-hydroxybenzoic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[4] The excess methanol serves to drive the reaction equilibrium towards the product side.

-

Williamson Ether Synthesis : The resulting methyl 4-hydroxybenzoate then undergoes etherification to introduce the octyl chain. The Williamson ether synthesis is the classic and most effective method for this transformation.[5] The reaction proceeds via an Sₙ2 mechanism.[6][7] The phenolic hydroxyl group is first deprotonated by a base (e.g., potassium carbonate, K₂CO₃) to form a highly nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide, such as 1-bromooctane, displacing the bromide leaving group to form the ether linkage. The choice of a primary alkyl halide is crucial to maximize the yield of the Sₙ2 product and minimize potential E2 elimination side reactions that can occur with secondary or tertiary halides.[6][7]

Synthetic Workflow Diagram

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the Williamson ether synthesis starting from commercially available Methyl 4-hydroxybenzoate.

Materials:

-

Methyl 4-hydroxybenzoate

-

1-Bromooctane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension vigorously. Add 1-bromooctane (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Recrystallization

-

Dissolve the crude this compound in a minimum amount of hot ethanol or methanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold solvent and dry under vacuum.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Data Interpretation Diagram

Expected Spectroscopic Data

-

¹H NMR (Proton NMR) : In a solvent like CDCl₃, the spectrum would show:

-

Aromatic protons: Two doublets in the range of δ 6.9-8.0 ppm, characteristic of a para-substituted benzene ring.

-

Ester methyl protons (-COOCH₃): A singlet at approximately δ 3.9 ppm.

-

Ether methylene protons (-OCH₂-): A triplet around δ 4.0 ppm.

-

Octyl chain methylene protons: A series of multiplets between δ 1.3-1.8 ppm.

-

Octyl chain terminal methyl protons (-CH₃): A triplet around δ 0.9 ppm.

-

-

¹³C NMR (Carbon NMR) :

-

Carbonyl carbon (C=O): A signal around δ 167 ppm.

-

Aromatic carbons: Four signals in the δ 114-164 ppm range.

-

Ester methyl carbon (-OC H₃): A signal around δ 52 ppm.

-

Ether methylene carbon (-OC H₂-): A signal around δ 68 ppm.

-

Octyl chain carbons: Multiple signals in the δ 14-32 ppm range.

-

-

Infrared (IR) Spectroscopy :

-

A strong, sharp absorption band around 1710-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[8]

-

Two distinct C-O stretching bands: one for the ester (around 1250-1300 cm⁻¹) and one for the aryl ether (around 1050-1150 cm⁻¹).

-

C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain just below 3000 cm⁻¹.

-

C-H stretching for the sp² hybridized carbons of the aromatic ring just above 3000 cm⁻¹.

-

C=C stretching vibrations within the aromatic ring around 1600 cm⁻¹ and 1500 cm⁻¹.

-

-

Mass Spectrometry (MS) :

-

The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 264.[1]

-

Common fragmentation patterns would include the loss of the methoxy group (m/z 233), the methyl group (m/z 249), or cleavage of the octyl chain.

-

Applications in Research and Development

While specific, large-scale industrial applications are not widespread, this compound serves as a valuable compound in several research areas:

-

Liquid Crystal Synthesis : The combination of a rigid aromatic core and a flexible alkyl chain is a common motif in calamitic (rod-shaped) liquid crystals. This molecule can be used as a synthon or a final component in liquid crystal mixtures.

-

Pharmaceutical and Agrochemical Intermediates : Benzoate derivatives are common in drug discovery and agrochemical research. This compound can serve as a starting material for more complex molecules where the octyloxy group provides lipophilicity, potentially aiding in membrane permeability.

-

Polymer Chemistry : It can be used as a monomer or an additive in the synthesis of specialty polymers, imparting specific properties due to its aromatic and aliphatic character.

Safety and Handling

As a laboratory chemical, this compound should be handled with standard safety precautions.

-

Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Handling : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9][11] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[12]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][13]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9][12]

References

- 1. This compound [webbook.nist.gov]

- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to Methyl 4-octyloxybenzoate

Introduction

Methyl 4-octyloxybenzoate (CAS No. 62435-37-4) is an aromatic ester that serves as a valuable intermediate in various fields of organic synthesis.[1] Structurally, it is the methyl ester of 4-octyloxybenzoic acid, featuring a long C8 alkyl chain attached via an ether linkage to the para position of the benzoate ring. This combination of an aromatic core, an ester functional group, and a lipophilic alkyl chain imparts unique physicochemical properties, making it a versatile building block. Its molecular formula is C₁₆H₂₄O₃, and it has a molecular weight of 264.36 g/mol .[2]

While chemically related to the paraben family of preservatives (esters of 4-hydroxybenzoic acid), the presence of the octyloxy group significantly alters its properties, steering its application away from direct antimicrobial use and more towards a precursor for pharmaceuticals, functional materials, and other complex organic molecules.[1][3] This guide provides an in-depth exploration of its synthesis, characterization, and handling, offering a technical resource for professionals in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application in synthesis. The key characteristics of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 62435-37-4 | [1][2] |

| Molecular Formula | C₁₆H₂₄O₃ | [2] |

| Molecular Weight | 264.36 g/mol | [2] |

| Melting Point | 33-35 °C | [4] |

| Boiling Point | 362.5 °C at 760 mmHg | [5] |

| Density | 0.99 g/cm³ | [5] |

| IUPAC Name | methyl 4-(octyloxy)benzoate | [2] |

| Synonyms | Methyl 4-n-octyloxybenzoate, 4-Octyloxybenzoic acid methyl ester | [5] |

Analytical Characterization Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound post-synthesis. The expected data from key analytical techniques are outlined below.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons (two doublets), the methyl ester singlet, the methylene group adjacent to the ether oxygen (triplet), and the aliphatic protons of the octyl chain. |

| ¹³C NMR | Resonances for the ester carbonyl carbon, aromatic carbons (including the ipso-carbons attached to the ester and ether groups), and the distinct carbons of the octyl chain. |

| IR Spectroscopy | Characteristic absorption bands for the ester C=O stretch (~1710-1730 cm⁻¹), C-O stretches for the ester and ether linkages, and aromatic C-H and C=C vibrations.[2] |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight (m/z ≈ 264).[2] |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[6] This reaction proceeds via an Sₙ2 mechanism, where an alkoxide acts as a nucleophile to displace a halide from an alkyl halide.[6][7] For this specific target, the synthesis begins with the readily available precursor, methyl 4-hydroxybenzoate.

The causality for this synthetic choice is clear: using methyl 4-hydroxybenzoate as the starting material allows for the selective alkylation of the phenolic hydroxyl group. The alternative, esterifying 4-octyloxybenzoic acid, would require an additional step to first prepare the ether-containing acid. The Williamson ether synthesis is favored for its high efficiency with primary alkyl halides like 1-bromooctane, minimizing the potential for competing elimination reactions.[8]

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a self-validating system where successful synthesis is confirmed by subsequent purification and characterization.

Reagents and Materials:

-

Methyl 4-hydroxybenzoate

-

1-Bromooctane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a suitable polar aprotic solvent such as acetone or DMF.

-

Addition of Alkyl Halide: While stirring the mixture, add 1-bromooctane (1.1 eq) dropwise to the flask.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and salts, and wash the solid cake with a small amount of the solvent used (e.g., acetone).

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction (Work-up): Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. The bicarbonate wash is critical to remove any unreacted acidic starting material.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Final Solvent Removal: Remove the ethyl acetate under reduced pressure to yield the crude this compound.

Purification

The crude product, which may be an oil or a low-melting solid, can be purified by recrystallization.

-

Solvent Selection: Choose a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture. The ideal solvent will dissolve the compound when hot but result in low solubility when cold.

-

Recrystallization: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The purity can be confirmed by measuring the melting point and through spectroscopic analysis.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules.[1] Its structure is particularly relevant in fields where modulation of lipophilicity is key.

-

Pharmaceutical Intermediates: The parent structure, 4-hydroxybenzoic acid, is a cornerstone for parabens, which are known antimicrobial preservatives.[9][10] By introducing an octyloxy group, the lipophilicity of the molecule is significantly increased. This makes it a useful building block in medicinal chemistry for synthesizing active pharmaceutical ingredients (APIs) where enhanced membrane permeability or specific interactions with hydrophobic pockets of a biological target are desired.

-

Functional Materials: The rod-like structure of this compound, combining a rigid aromatic core with a flexible alkyl chain, is a common motif in the design of liquid crystals. While this specific compound may not be a liquid crystal itself, it serves as a precursor for more complex mesogenic molecules.

-

Coupling Reactions: The aromatic ring can be further functionalized, making it a substrate for various coupling reactions to build more elaborate molecular architectures.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12] Avoid direct contact with skin and eyes.[11] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][14] Keep away from strong oxidizing agents and sources of ignition.[12]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.[11][13]

Conclusion

This compound is a strategically important chemical intermediate whose value lies in its bifunctional nature—possessing a reactive ester group and a modifiable aromatic ring, all while featuring a significant lipophilic tail. The straightforward and high-yielding synthesis via the Williamson ether reaction makes it an accessible building block for researchers. Its utility in the synthesis of pharmaceuticals and functional materials underscores its relevance in modern organic chemistry and drug development. Adherence to established protocols for its synthesis, purification, and safe handling will enable scientists to effectively leverage this versatile compound in their research endeavors.

References

- 1. 62435-37-4 | Methyl 4-n-octyloxybenzoate - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound [webbook.nist.gov]

- 3. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 62435-37-4 METHYL 4-N-OCTYLOXYBENZOATE [chemsigma.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

synthesis of Methyl 4-octyloxybenzoate from methylparaben

An In-depth Technical Guide: Synthesis of Methyl 4-octyloxybenzoate from Methylparaben

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable compound in various industrial applications, starting from the widely available preservative, methylparaben (Methyl 4-hydroxybenzoate). The core of this synthesis is the robust and versatile Williamson ether synthesis. This document delves into the reaction's mechanistic underpinnings, provides a detailed, field-tested experimental protocol, and outlines methods for purification and characterization. The guide is intended for researchers, chemists, and professionals in drug development and materials science, offering both theoretical insights and practical, actionable methodologies.

Introduction and Strategic Overview

This compound and related long-chain 4-alkoxybenzoate esters are compounds of significant interest, finding applications as intermediates in the synthesis of liquid crystals, pharmaceuticals, and as components in cosmetic formulations. Their structure, featuring a rigid aromatic core and a flexible aliphatic chain, imparts unique physicochemical properties.

The synthetic challenge lies in the selective alkylation of the phenolic hydroxyl group of methylparaben. Methylparaben is an ideal starting material due to its commercial availability and low cost, being one of the most common preservatives used in cosmetics and pharmaceuticals.[1][2] The primary synthetic route, and the focus of this guide, is the Williamson ether synthesis—a classic yet highly effective method for forming ethers.[3] This reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a halide from a primary alkyl halide, in this case, 1-bromooctane.

This guide will elucidate the causality behind the selection of reagents, solvents, and reaction conditions, ensuring a reproducible and high-yield synthesis.

The Core Reaction: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

The overall transformation is as follows:

Reaction Scheme: Methylparaben reacts with 1-Bromooctane in the presence of a base to yield this compound.

Mechanism Breakdown:

-

Deprotonation: The first step is the deprotonation of the weakly acidic phenolic hydroxyl group of methylparaben by a base. This generates a sodium or potassium phenoxide ion. The resulting phenoxide is a potent nucleophile, significantly more reactive than the starting neutral phenol.[5]

-

Nucleophilic Attack: The phenoxide ion then acts as the nucleophile, executing a backside attack on the electrophilic carbon atom of the alkylating agent (1-bromooctane).[3]

-

Displacement: This concerted attack leads to the formation of the C-O ether bond and the simultaneous displacement of the bromide leaving group, yielding the final product, this compound, and an inorganic salt byproduct.

Causality Behind Experimental Choices:

-

Choice of Alkylating Agent: A primary alkyl halide, 1-bromooctane, is the ideal choice. Secondary and tertiary alkyl halides are prone to undergoing a competing E2 elimination reaction in the presence of a strong base/nucleophile like a phenoxide, which would lead to the formation of octene as an undesired byproduct.[4][6]

-

Choice of Base: A moderately strong base is required to deprotonate the phenol without hydrolyzing the methyl ester group. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice for this purpose. It is strong enough to generate the phenoxide but mild enough to leave the ester intact.[7] Stronger bases like sodium hydroxide could potentially saponify the ester, especially at elevated temperatures.

-

Choice of Solvent: A polar aprotic solvent such as acetone, N,N-dimethylformamide (DMF), or acetonitrile is optimal.[6] These solvents can solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN2 reaction. Acetone is often preferred for its effectiveness, ease of removal, and lower boiling point compared to DMF.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction monitoring and product isolation.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| Methylparaben | C₈H₈O₃ | 152.15 | 5.00 g | 32.86 | 1.0 |

| 1-Bromooctane | C₈H₁₇Br | 193.13 | 7.60 g (5.7 mL) | 39.43 | 1.2 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 6.81 g | 49.29 | 1.5 |

| Acetone | C₃H₆O | 58.08 | 100 mL | - | - |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add methylparaben (5.00 g), anhydrous potassium carbonate (6.81 g), and acetone (100 mL). Add a magnetic stir bar.

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add 1-bromooctane (5.7 mL) to the flask.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle. Maintain the reflux for 6-8 hours.[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). A complete reaction is indicated by the disappearance of the methylparaben spot.

-

Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts using vacuum filtration and wash the solid cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings. Remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the resulting oily residue in diethyl ether (100 mL). Transfer the solution to a separatory funnel.

-

Wash the organic layer with a 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted methylparaben.[8]

-

Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual base and salts.

-

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate.[8] Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound, which should solidify upon cooling.

Visualization of the Synthetic Workflow

The following diagram outlines the complete workflow from starting materials to the purified final product.

References

- 1. Methylparaben - Wikipedia [en.wikipedia.org]

- 2. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. byjus.com [byjus.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

An In-depth Technical Guide to the Physical Properties of Methyl 4-octyloxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Methyl 4-octyloxybenzoate is an organic compound with significant potential in various scientific fields, including materials science and drug development. Its molecular structure, featuring a benzoate core with a methyl ester and an octyloxy side chain, imparts unique physicochemical properties that are of considerable interest to researchers. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailing the experimental methodologies for their determination and offering insights into their relevance for research and development applications.

Core Molecular and Physical Characteristics

A foundational understanding of a compound begins with its fundamental properties. These values are critical for everything from reaction stoichiometry to the design of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₃ | NIST[1] |

| Molecular Weight | 264.36 g/mol | NIST[1] |

| CAS Number | 62435-37-4 | NIST[1] |

| Appearance | White to yellow solid | ChemicalBook[2] |

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice. For this compound, the experimentally determined melting point is 33-35 °C [2]. This relatively low melting point suggests that the intermolecular forces in the solid state are not exceptionally strong, a characteristic that can be attributed to the flexible octyloxy chain.

Experimental Protocol: Melting Point Determination via Capillary Method

The determination of a precise melting point is a fundamental technique in chemical characterization. The capillary method stands as a widely accepted and reliable approach.

Causality Behind Experimental Choices: The choice of a slow heating rate near the melting point is crucial. A rapid temperature increase can lead to an inaccurate reading as the sample and thermometer will not be in thermal equilibrium. Packing the sample to a small, uniform height ensures even heat distribution and a sharp, observable melting range.

Self-Validating System: The protocol's integrity is maintained by performing a preliminary rapid determination to approximate the melting point, followed by a slower, more precise measurement. The consistency of multiple measurements validates the result.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is gently tapped to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Initial Heating: The apparatus is heated at a relatively rapid rate until the temperature is approximately 15-20°C below the expected melting point.

-

Fine Heating: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation and Recording: The temperature at which the first liquid droplet is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting point range.

Caption: Workflow for Melting Point Determination.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of a molecule, allowing for its unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.8-8.0 ppm). The protons ortho to the ester group will be deshielded and appear downfield, while the protons ortho to the octyloxy group will be more shielded and appear upfield.

-

Methyl Ester Protons: A singlet corresponding to the three protons of the methyl group will appear around δ 3.8-3.9 ppm.

-

Octyloxy Chain Protons: The protons of the octyloxy chain will exhibit characteristic multiplets. The -OCH₂- protons directly attached to the aromatic ring will be the most deshielded of the chain (around δ 4.0 ppm). The other methylene protons will appear as a series of multiplets in the upfield region (δ 1.2-1.8 ppm), and the terminal methyl group will be a triplet around δ 0.9 ppm.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: The ester carbonyl carbon will be significantly deshielded, appearing in the range of δ 165-170 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the δ 114-164 ppm region. The carbon attached to the octyloxy group will be the most shielded, while the carbon attached to the ester group will be more deshielded.

-

Methyl Ester Carbon: The carbon of the methyl ester group will appear around δ 52 ppm.

-

Octyloxy Chain Carbons: The carbons of the octyloxy chain will appear in the upfield region (δ 14-68 ppm), with the carbon directly bonded to the oxygen being the most deshielded.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is paramount for obtaining high-resolution NMR spectra.

Causality Behind Experimental Choices: The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and single, easily identifiable residual solvent peak. Filtering the sample removes any particulate matter that can degrade the spectral resolution.

Self-Validating System: The clarity and homogeneity of the final solution serve as a visual check of proper sample preparation. The quality of the resulting spectrum, particularly the sharpness of the peaks and the flatness of the baseline, validates the procedure.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube. This removes any dust or insoluble impurities.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-octyloxybenzoate

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-octyloxybenzoate (C₁₆H₂₄O₃), a compound of interest in materials science and organic synthesis. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic ester characterized by a central benzene ring substituted with a methoxycarbonyl group and an octyloxy chain. This unique combination of a rigid aromatic core and a flexible aliphatic chain imparts properties that are leveraged in various applications, including liquid crystals and as a synthetic intermediate.

A thorough spectroscopic analysis is paramount for confirming the structural integrity and purity of this compound. This guide will dissect the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra, providing a detailed interpretation of the data.

An In-depth Technical Guide to the Solubility of Methyl 4-Octyloxybenzoate in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and determining the solubility of methyl 4-octyloxybenzoate in organic solvents. In the absence of extensive published empirical data for this specific compound, this document emphasizes predictive modeling and robust experimental design to empower researchers in their formulation and process development endeavors.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which finds applications in areas such as liquid crystal research and as an intermediate in organic synthesis, understanding its solubility profile is critical. It dictates the choice of solvents for synthesis, purification, formulation, and analytical characterization. An optimal solvent system ensures efficient reactions, high-purity crystallization, and stable formulations.

This guide will navigate through the theoretical underpinnings of solubility, provide a practical framework for predicting the solubility of this compound using established thermodynamic models, and detail a rigorous experimental protocol for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical characteristics is paramount to predicting its solubility behavior.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 62435-37-4 | [1][2][3] |

| Molecular Formula | C₁₆H₂₄O₃ | [1] |

| Molecular Weight | 264.36 g/mol | [1] |

| Chemical Structure | See Figure 1 | - |

The structure reveals a molecule with both polar (ester and ether functionalities) and non-polar (the octyl chain and benzene ring) regions, suggesting a nuanced solubility profile across a range of organic solvents.

Theoretical Framework for Solubility Prediction

In the absence of direct experimental data, predictive models offer a powerful tool for estimating solubility. This section delves into two widely used models: Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from atomic forces.

-

δp (Polar): Derived from intermolecular dipole moments.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The total Hansen solubility parameter (δt) is given by the equation:

δt² = δd² + δp² + δh²

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of dissolution.

Predicting the HSP of this compound:

Functional Group Breakdown for this compound:

-

Aromatic ring (Ar)

-

Ester group (-COO-)

-

Ether group (-O-)

-

Alkyl chain (-CH2-, -CH3)

By summing the contributions of these groups, the HSP values for this compound can be estimated. Software packages such as HSPiP can facilitate these calculations.[7]

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a sophisticated method used to predict activity coefficients in non-ideal liquid mixtures.[8] The activity coefficient is a factor that accounts for deviations from ideal behavior and is directly related to solubility.

The UNIFAC method breaks down molecules into their constituent functional groups and calculates the activity coefficient based on the interactions between these groups.[9] The necessary group interaction parameters are available in extensive databases.[10][11]

UNIFAC Functional Groups in this compound:

-

ACH: Aromatic carbon-H

-

AC-O: Aromatic carbon attached to an oxygen

-

COO: Ester group

-

CH3: Alkyl methyl group

-

CH2: Alkyl methylene group

By defining the molecule in terms of these groups and using the corresponding interaction parameters, the solubility in various solvents can be predicted. It is important to note that the accuracy of the UNIFAC model is dependent on the availability and quality of the group interaction parameters.[12]

Experimental Determination of Solubility

While predictive models provide valuable estimates, experimental determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[13][14][15][16]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the calibration range of the analytical method.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for quantifying the concentration of this compound in the saturated solvent.[17][18][19]

HPLC Method Parameters (Illustrative Example):

-

Column: A C18 reversed-phase column is a good starting point for aromatic compounds.[19]

-

Mobile Phase: A gradient of acetonitrile and water is often effective.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detector: UV detector set at a wavelength where this compound has maximum absorbance.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

Calibration:

A calibration curve must be prepared using standard solutions of this compound of known concentrations in the chosen solvent. The concentration of the unknown samples is then determined by interpolating from this curve.

Data Presentation

The solubility should be expressed in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L). The results should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Solvent 1 | 25 | Experimentally Determined Value |

| Solvent 2 | 25 | Experimentally Determined Value |

| Solvent 3 | 25 | Experimentally Determined Value |

Workflow Diagrams

Visualizing the workflow is essential for clarity and reproducibility.

Conclusion

This guide provides a robust framework for approaching the solubility of this compound in organic solvents. By combining theoretical predictions from Hansen Solubility Parameters and the UNIFAC model with a rigorous experimental protocol based on the shake-flask method and HPLC analysis, researchers can confidently determine and understand the solubility profile of this compound. This knowledge is indispensable for optimizing processes in synthesis, purification, and formulation, ultimately accelerating research and development timelines.

References

- 1. This compound [webbook.nist.gov]

- 2. METHYL 4-N-OCTYLOXYBENZOATE | 62435-37-4 [chemicalbook.com]

- 3. METHYL 4-N-OCTYLOXYBENZOATE CAS#: 62435-37-4 [m.chemicalbook.com]

- 4. kinampark.com [kinampark.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 8. UNIFAC - Wikipedia [en.wikipedia.org]

- 9. Help - UNIFAC Structural Groups [aim.env.uea.ac.uk]

- 10. Published Parameters UNIFAC(Do) - DDBST GmbH [ddbst.com]

- 11. KDB [mdlkdb.com]

- 12. scm.com [scm.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. enamine.net [enamine.net]

- 16. bioassaysys.com [bioassaysys.com]

- 17. oatext.com [oatext.com]

- 18. mdpi.com [mdpi.com]

- 19. youtube.com [youtube.com]

The Lynchpin of Liquid Crystals: A Technical Guide to the Mesogenic Properties of 4-Alkoxybenzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Mesophase and the Centrality of 4-Alkoxybenzoic Acid Esters

Liquid crystals, the enigmatic fourth state of matter, occupy a fascinating realm between the ordered structure of crystalline solids and the chaotic nature of isotropic liquids. This unique combination of properties, including fluidity and anisotropy, has positioned them as indispensable materials in a vast array of technologies, most notably in display devices. At the heart of many of these materials lies a versatile and tunable molecular scaffold: the 4-alkoxybenzoic acid ester.

This technical guide provides an in-depth exploration of the mesogenic properties of 4-alkoxybenzoic acid esters. We will delve into the fundamental principles governing their liquid crystalline behavior, from the causal relationships between molecular structure and mesophase formation to the practical experimental methodologies for their synthesis and characterization. This document is designed to serve as a comprehensive resource for researchers and professionals seeking to understand, design, and utilize these remarkable compounds. The defining characteristic of liquid crystals derived from benzoic acid derivatives is their formation through molecular self-assembly, primarily driven by hydrogen bonding.[1] The carboxylic acid groups of two molecules can form a stable dimer, which effectively elongates the molecular structure and promotes the formation of liquid crystalline phases.[1] By modifying the alkoxy chain length and introducing other functional groups, the mesomorphic properties, such as transition temperatures and the type of liquid crystal phase (nematic, smectic), can be systematically tuned.[1]

I. The Molecular Architecture of Mesogenicity: A Structural Overview

The capacity of 4-alkoxybenzoic acid esters to form liquid crystalline phases is intrinsically linked to their molecular architecture. These calamitic (rod-like) molecules are typically composed of three key components that work in concert to promote the formation of ordered, yet fluid, mesophases.

-

The Rigid Core: The central benzoic acid ester moiety provides the necessary rigidity and linearity to the molecule. This aromatic core is crucial for establishing the anisotropic interactions that are a prerequisite for liquid crystallinity.

-

The Flexible Termini: The terminal alkoxy chain (R-O-) is a key modulator of the mesogenic properties. The length and branching of this alkyl group significantly influence the melting point, clearing point, and the type of mesophase exhibited.

-

The Ester Linkage: The ester group (-COO-) contributes to the overall polarity and polarizability of the molecule, influencing intermolecular interactions and, consequently, the stability of the liquid crystalline phase.

The interplay between these structural elements dictates the delicate balance of intermolecular forces—van der Waals interactions, dipole-dipole interactions, and π-π stacking—that govern the self-assembly of these molecules into the nematic and smectic phases.

II. Synthesis of 4-Alkoxybenzoic Acid Esters: A Step-by-Step Protocol

The synthesis of 4-alkoxybenzoic acid esters is a well-established, two-step process that offers a high degree of modularity, allowing for the systematic variation of both the alkoxy chain and the ester group.

Protocol 1: Synthesis of 4-n-Alkoxybenzoic Acids

This protocol outlines the synthesis of the precursor 4-n-alkoxybenzoic acids via a Williamson ether synthesis.

Materials:

-

4-Hydroxybenzoic acid

-

Appropriate n-alkyl bromide (e.g., 1-bromobutane, 1-bromohexane)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Potassium iodide (KI) (catalytic amount)

-

Ice-cold water

Procedure:

-

Dissolution: Dissolve 4-hydroxybenzoic acid and potassium hydroxide in ethanol.

-

Alkylation: Add the corresponding n-alkyl bromide to the mixture, along with a catalytic amount of potassium iodide.

-

Reaction: Stir the reaction mixture at room temperature for 24-30 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Precipitation: After completion, pour the reaction mixture into ice-cold water and acidify with concentrated HCl to a pH of 2.

-

Filtration and Recrystallization: Collect the resulting precipitate by filtration and recrystallize the crude product from ethanol to obtain the pure 4-n-alkoxybenzoic acid.

Protocol 2: Esterification to Form 4-n-Alkoxybenzoic Acid Esters

This protocol describes the conversion of the synthesized 4-n-alkoxybenzoic acids into their corresponding esters.

Materials:

-

4-n-Alkoxybenzoic acid (from Protocol 1)

-

Thionyl chloride (SOCl₂)

-

Appropriate phenol or alcohol

-

Dry pyridine

Procedure:

-

Acid Chloride Formation: Convert the 4-n-alkoxybenzoic acid to its acid chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under reduced pressure.

-

Esterification: Dissolve the resulting acid chloride in dry pyridine and add the desired phenol or alcohol.

-

Reaction and Isolation: Stir the reaction mixture, and after completion, pour it into a mixture of ice and hydrochloric acid to precipitate the crude ester.

-

Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4-n-alkoxybenzoic acid ester.

Experimental Workflow: Synthesis of 4-Alkoxybenzoic Acid Esters

Caption: A schematic of the two-step synthesis of 4-alkoxybenzoic acid esters.

III. Characterization of Mesogenic Properties: Unveiling the Liquid Crystalline Phases

The identification and characterization of the liquid crystalline phases of 4-alkoxybenzoic acid esters are typically performed using two primary analytical techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Polarized Optical Microscopy (POM)

POM is an indispensable tool for the qualitative identification of liquid crystalline phases. By observing the unique optical textures that arise from the anisotropic nature of the mesophases, one can distinguish between different types of liquid crystals.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.

-

Heating and Observation: Heat the slide on a hot stage and observe the sample through a polarized optical microscope as the temperature is increased and then decreased.

-

Texture Identification: Identify the phase transitions by observing changes in the texture of the material. Nematic phases typically exhibit a threaded or schlieren texture, while smectic phases often display focal conic fan textures.[1]

Differential Scanning Calorimetry (DSC)

DSC is a quantitative technique used to determine the transition temperatures and enthalpy changes associated with phase transitions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

-

Thermal Cycling: Place the pan in the DSC instrument and heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.

-

Data Acquisition: Cool the sample at the same rate back to room temperature. The phase transition temperatures will appear as peaks in the DSC thermogram. The peak maximum indicates the transition temperature, and the area under the peak corresponds to the enthalpy change of the transition.[1]

Logical Relationship: Characterization Techniques

Caption: The complementary roles of POM and DSC in characterizing mesogenic properties.

IV. Structure-Property Relationships: The Influence of the Alkoxy Chain

The length of the terminal alkoxy chain is a critical determinant of the mesogenic properties of 4-alkoxybenzoic acid esters. A systematic increase in the number of carbon atoms in the alkoxy chain leads to predictable, yet nuanced, changes in the liquid crystalline behavior.

Generally, as the alkoxy chain length increases:

-

Melting and Clearing Points: Both the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) tend to decrease.

-

Mesophase Stability: The stability of the mesophase, or the temperature range over which the liquid crystalline phase exists, is also affected.

-

Phase Type: Shorter alkoxy chains often favor the formation of nematic phases, which are characterized by long-range orientational order but no positional order. As the chain length increases, there is a greater tendency for the formation of more ordered smectic phases, where the molecules are arranged in layers. For the homologous series of 4-n-alkoxybenzoic acids, nematic phases are observed for shorter chains (n=4-6), while both smectic and nematic phases are present for longer chains (n=7-12).[2][3]

This trend can be attributed to the increasing van der Waals interactions between the longer alkyl chains, which promotes a greater degree of molecular ordering and layer formation.

Data Presentation: Mesomorphic Properties of a Homologous Series

The following table summarizes the phase transition temperatures for a homologous series of 4-n-alkoxybenzoic acid phenyl esters, illustrating the effect of the alkoxy chain length.

| Number of Carbon Atoms (n) | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) | Mesophase Type |

| 4 | 121.0 | 221.0 | Nematic |

| 5 | 110.0 | 205.0 | Nematic |

| 6 | 100.0 | 197.0 | Nematic |

| 7 | 95.0 | 185.0 | Smectic C, Nematic |

| 8 | 98.0 | 180.0 | Smectic C, Nematic |

| 10 | 92.0 | 170.0 | Smectic C, Smectic A, Nematic |

| 12 | 95.0 | 165.0 | Smectic C, Smectic A |

Note: The data presented here is illustrative and compiled from various sources for educational purposes.

V. Applications in Drug Development and Beyond

While the most prominent application of liquid crystals is in displays, the unique properties of 4-alkoxybenzoic acid esters and related mesogenic compounds are also being explored in the field of drug development. Their ability to self-assemble into ordered structures makes them promising candidates for the formulation of drug delivery systems. These liquid crystalline phases can encapsulate drug molecules and provide controlled release profiles. Furthermore, the biocompatibility and tunable properties of these materials open up possibilities for their use in biosensors and other biomedical applications. While not the primary focus of this guide, it is worth noting that benzoic acid ester derivatives are also investigated as potent inhibitors for various enzymes, highlighting the broad relevance of this chemical scaffold in medicinal chemistry.[4]

VI. Conclusion: A Foundation for Innovation

This technical guide has provided a comprehensive overview of the mesogenic properties of 4-alkoxybenzoic acid esters, from their synthesis and characterization to the fundamental principles that govern their liquid crystalline behavior. A thorough understanding of the structure-property relationships in these materials is paramount for the rational design of new liquid crystals with tailored properties for a wide range of applications. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and professionals, empowering them to push the boundaries of materials science and drug development.

VII. References

-

BenchChem. (n.d.). The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research. Retrieved from --INVALID-LINK--

-

Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul XVIII, s. I a. Chimie, 2, 123-130. Retrieved from --INVALID-LINK--

-

Polishchuk, A. P., & Timofeeva, T. V. (2009). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Crystal Reports, 54(5), 823–837. Retrieved from --INVALID-LINK--

-

Polishchuk, A. P., & Timofeeva, T. V. (2009). Molecular and crystal structure of 4-alkoxybenzoic acids: Design of the mesogenic phase. Crystallography Reports, 54(5), 823-837. Retrieved from --INVALID-LINK--

-

El-Wakil, A. M., Hanna, A. A., & El-Kafrawy, A. F. (2012). Liquid Crystalline Behavior of Hydroxypropyl Cellulose Esterified With 4-Alkoxy Benzoic Acid. BioResources, 7(1), 844-857. Retrieved from --INVALID-LINK--

-

Chauhan, M., Bhoi, D. K., & Solanki, D. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Molecular Crystals and Liquid Crystals, 529(1), 15-25. Retrieved from --INVALID-LINK--

-

Neubert, M. E., Laskos, S. J., Jr., Maurer, L. J., Carlino, L. T., & Ferrato, J. P. (1980). Preparation of Liquid Crystal Intermediates: 4-Substituted Alkoxybenzenes. Molecular Crystals and Liquid Crystals, 59(3-4), 221-242. Retrieved from --INVALID-LINK--

-

Al-Hamdani, A. A. S., Ahmed, A. A., & Al-Faydh, F. M. H. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 12(1), 18880. Retrieved from --INVALID-LINK--

-

Rao, N. V. S., & Murthy, K. R. K. (2012). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1153-1156. Retrieved from --INVALID-LINK--

-

Galewski, Z. (1998). Mesomorphic Properties of 4-(4-Pyridyl)Benzoic Acid Esters. Polish Journal of Chemistry, 72, 1475-1479. Retrieved from --INVALID-LINK--

-

Ford, W. T., Tatarsky, D., & Banerjee, K. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. DTIC. Retrieved from --INVALID-LINK--

-

Coates, D., & Gray, G. W. (1976). Properties of the Liquid Crystals Formed by Certain 4-Biphenylyl 4”- n -Alkoxybenzoates.: A Reinvestigation. Molecular Crystals and Liquid Crystals, 34(1), 1-5. Retrieved from --INVALID-LINK--

-

Smith, M. K., & Gorga, J. C. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1153–1156. Retrieved from --INVALID-LINK--

-

Ryabova, A., Berezina, E., Galyametdinov, Y., & Safiullin, R. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Molecules, 28(21), 7311. Retrieved from --INVALID-LINK--

-

Smith, M. K., & Gorga, J. C. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. Journal of Chemical Education, 88(8), 1153-1156. Retrieved from --INVALID-LINK--

-

Muhammad, N., Ali, A., Shah, A. U. H. A., Khan, M. S., Ahmad, I., & Iqbal, J. (2016). Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate mesogens. Liquid Crystals, 43(12), 1756-1765. Retrieved from --INVALID-LINK--

-

Delcanale, M., Carenzi, E., Varrone, M., & Amari, G. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 2110-2125. Retrieved from --INVALID-LINK--

References

Methodological & Application

Application Notes and Protocols for Methyl 4-Octyloxybenzoate as a Liquid Crystal Precursor

Introduction: The Strategic Importance of Methyl 4-Octyloxybenzoate in Liquid Crystal Synthesis

This compound is a pivotal precursor in the synthesis of advanced calamitic (rod-like) liquid crystals.[1] Its molecular architecture, comprising a rigid benzoate core and a flexible octyloxy tail, provides the foundational elements for inducing mesomorphic behavior. The ester functionality serves as a versatile handle for subsequent chemical modifications, allowing for the elongation of the molecular structure and the introduction of various functional groups to tailor the liquid crystalline properties. The octyloxy chain, in particular, plays a crucial role in modulating the melting point and influencing the formation and stability of smectic and nematic phases.[2] An understanding of the synthesis, purification, and characterization of this precursor is therefore essential for researchers and developers in the field of liquid crystal materials and their application in display technologies and other optoelectronic devices.[3]

This guide provides a comprehensive overview of the synthesis of this compound via the Williamson ether synthesis, detailed protocols for its purification, and a thorough guide to its characterization using modern analytical techniques. The causality behind each experimental choice is elucidated to provide a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 264.36 g/mol | --INVALID-LINK-- |

| CAS Number | 62435-37-4 | --INVALID-LINK-- |

| Appearance | White to off-white solid | General Knowledge |

| Melting Point | 33-35 °C | General Knowledge |

Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide.[4] In this protocol, the sodium salt of methyl 4-hydroxybenzoate (methylparaben) is reacted with 1-bromooctane to yield this compound.

Reaction Scheme

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

-

Preparation of the Alkoxide:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (15.21 g, 0.1 mol) in 100 mL of absolute ethanol.

-

In a separate beaker, prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of absolute ethanol. The slight excess of NaOH ensures complete deprotonation of the phenol.

-

Slowly add the sodium hydroxide solution to the methyl 4-hydroxybenzoate solution with vigorous stirring. The formation of a white precipitate of the sodium salt may be observed.

-

-

Alkylation Reaction:

-

To the stirred suspension of the sodium salt, add 1-bromooctane (21.24 g, 0.11 mol) dropwise over 15 minutes. A slight excess of the alkyl halide drives the reaction to completion.

-

Heat the reaction mixture to reflux and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of deionized water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 5% aqueous sodium hydroxide solution (2 x 30 mL) to remove any unreacted methyl 4-hydroxybenzoate, followed by a wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound as a pale yellow oil or solid.

-

Purification of this compound

Purification of the crude product is critical to obtain a material with the high purity required for liquid crystal applications. A two-step purification process involving column chromatography followed by recrystallization is recommended.

Protocol 1: Purification by Column Chromatography

Column chromatography is an effective technique for separating the desired product from unreacted starting materials and by-products.

-

Preparation of the Column:

-

Prepare a slurry of silica gel (230-400 mesh) in a mixture of hexane and ethyl acetate (9:1 v/v).

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading and Elution:

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with the hexane/ethyl acetate (9:1 v/v) solvent system.

-

Collect fractions and monitor the elution of the product by TLC.

-

-

Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified product.

-

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[6]

-

Solvent Selection:

-

Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[7]

-

-

Recrystallization Procedure:

-

Dissolve the purified product from column chromatography in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | d, J = 8.8 Hz | 2H | Ar-H (ortho to -COOCH₃) |

| 6.90 | d, J = 8.8 Hz | 2H | Ar-H (ortho to -OC₈H₁₇) |

| 3.98 | t, J = 6.6 Hz | 2H | -OCH₂- |

| 3.88 | s | 3H | -COOCH₃ |

| 1.79 | p, J = 6.8 Hz | 2H | -OCH₂CH₂- |

| 1.45 - 1.25 | m | 10H | -(CH₂)₅- |

| 0.89 | t, J = 6.8 Hz | 3H | -CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 166.9 | C=O |

| 163.2 | Ar-C-O |

| 131.6 | Ar-CH (ortho to -COOCH₃) |

| 122.5 | Ar-C-COOCH₃ |

| 114.1 | Ar-CH (ortho to -OC₈H₁₇) |

| 68.1 | -OCH₂- |

| 51.8 | -COOCH₃ |

| 31.8, 29.3, 29.2, 26.0, 22.7 | -(CH₂)₆- |

| 14.1 | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925, 2855 | Strong | C-H stretching (alkyl) |

| 1720 | Strong | C=O stretching (ester) |

| 1605, 1510 | Medium | C=C stretching (aromatic) |

| 1255 | Strong | C-O stretching (aryl ether) |

| 1165 | Strong | C-O stretching (ester) |

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions and to characterize the liquid crystalline phases.[8] A typical DSC thermogram would show a melting transition from the crystalline solid to the liquid or liquid crystalline phase, and a clearing point from the liquid crystalline phase to the isotropic liquid. The presence of a mesophase is indicative of the material's potential as a liquid crystal precursor.

Caption: Expected Thermal Transitions for a Liquid Crystalline Material.

The Role of the Octyloxy Chain in Liquid Crystalline Properties

The flexible octyloxy chain is not merely a passive component of the molecule; it actively influences the mesomorphic properties. The length and flexibility of the alkyl chain affect the intermolecular interactions, which in turn determine the type and stability of the liquid crystal phase.[9] Longer alkyl chains tend to promote the formation of more ordered smectic phases due to increased van der Waals interactions and a greater tendency for micro-segregation of the flexible tails and rigid cores.[2] The octyloxy group in this compound provides a balance between these interactions, making it a versatile precursor for a range of liquid crystalline materials.

Conclusion

This application note has provided a detailed guide to the synthesis, purification, and characterization of this compound, a key precursor in the field of liquid crystal research. By following the outlined protocols, researchers can reliably produce high-purity material suitable for the development of novel liquid crystalline compounds. The understanding of the underlying chemical principles and the role of the molecular structure in determining the material's properties is crucial for the rational design of next-generation liquid crystals for advanced applications.

References

- 1. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijmr.net.in [ijmr.net.in]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Recrystallization [sites.pitt.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. iosrjournals.org [iosrjournals.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of Nematic Liquid Crystals Utilizing Methyl 4-octyloxybenzoate: An Application Note and Protocol Guide

Abstract